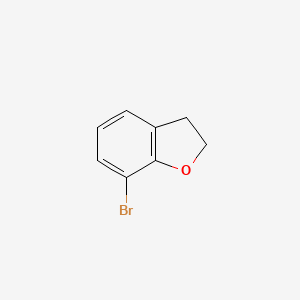

7-Bromo-2,3-dihydrobenzofuran

Overview

Description

7-Bromo-2,3-dihydrobenzofuran (CAS 206347-30-0) is a bicyclic aromatic compound with a bromine substituent at the 7-position of the fused benzene-furan system. Its molecular formula is C₈H₇BrO, with a molecular weight of 199.04 g/mol (). Key physical properties include a density of 1.583 g/cm³, boiling point of 254.36°C, and flash point of 100.75°C ().

This compound serves as a versatile intermediate in pharmaceutical and materials chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2,3-dihydrobenzofuran typically involves the bromination of 2,3-dihydrobenzofuran. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the regioselectivity and yield of the desired product .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis. Additionally, purification techniques like recrystallization or column chromatography are employed to obtain high-purity products .

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding benzofuran derivatives, which may exhibit different biological activities.

Reduction Reactions: Reduction of the bromine atom can lead to the formation of 2,3-dihydrobenzofuran.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents

Major Products:

- Substituted benzofurans

- Oxidized benzofuran derivatives

- Reduced dihydrobenzofuran derivatives

Scientific Research Applications

7-Bromo-2,3-dihydrobenzofuran has been explored for various scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including antimicrobial and anticancer compounds.

Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

Biological Studies: It is employed in the study of enzyme inhibition and receptor binding assays to understand its interaction with biological targets.

Mechanism of Action

The mechanism of action of 7-Bromo-2,3-dihydrobenzofuran depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The bromine atom can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins or cell membranes .

Comparison with Similar Compounds

Comparison with Similar Brominated Dihydrobenzofurans

Structural and Functional Variations

The position of bromination and additional substituents significantly influence the reactivity and applications of dihydrobenzofuran derivatives. Below is a comparative analysis:

Table 1: Physicochemical Properties of Key Brominated Dihydrobenzofurans

Reactivity and Functionalization

- Pd-Mediated Couplings: 4-Bromo-2,3-dihydrobenzofuran undergoes efficient Buchwald-Hartwig amination and Heck couplings (>80% yield) due to the bromine’s accessibility at the 4-position (). However, its dimethyl analogue (7-Bromo-2,2-dimethyl) shows enhanced stability for downstream functionalization ().

Biological Activity :

Stability and Scalability

- 4-Bromo-2,3-dihydrobenzofuran requires multi-step synthesis involving microbial hydroxylation, which poses challenges in regioselectivity (21% yield for hydroxylated intermediates) ().

- This compound benefits from scalable cyclization routes (87% yield), making it more practical for industrial applications ().

- Dimethyl-substituted derivatives (e.g., 7-Bromo-2,2-dimethyl) offer improved thermal stability, as evidenced by their use in high-temperature reactions ().

Biological Activity

7-Bromo-2,3-dihydrobenzofuran is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a fused benzene and furan ring system with a bromine atom at the 7-position. Its molecular formula is with a molecular weight of approximately 215.04 g/mol. The presence of the bromine atom and hydroxyl group contributes to its unique chemical reactivity and biological activity compared to other benzofuran derivatives.

Biological Activities

Research has shown that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Studies have indicated that this compound possesses antimicrobial properties, making it a candidate for the development of new antibiotics.

- Anticancer Properties : It has been investigated for its potential to inhibit cancer cell proliferation. For instance, structure-based design strategies have led to the synthesis of derivatives that inhibit poly(ADP-ribose) polymerase-1 (PARP-1), an important target in cancer therapy .

- Neurotransmitter Modulation : The compound may influence neurotransmitter systems, potentially affecting cellular signaling pathways related to cell survival and apoptosis.

The mechanism of action for this compound involves its interaction with specific molecular targets. The bromine atom and the stereochemistry play crucial roles in binding affinity and specificity. It may modulate enzyme activity or receptor interactions, influencing various biochemical pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- PARP-1 Inhibition : A study synthesized substituted derivatives of 2,3-dihydrobenzofuran and evaluated their inhibitory effects on PARP-1. One derivative exhibited an IC50 value of 9.45 μM, indicating significant potential as a therapeutic agent in cancer treatment .

- Antimicrobial Testing : In vitro assays demonstrated that this compound has notable antimicrobial effects against various bacterial strains, suggesting its utility in developing new antimicrobial agents.

- Neuroprotective Effects : Research indicates that this compound may have neuroprotective properties by modulating neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique features of this compound against similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| This compound | Bromine atom; hydroxyl group | Antimicrobial; anticancer |

| 2,3-Dihydrobenzofuran | No bromine; lacks hydroxyl group | Limited biological activity |

| 7-Chloro-2,3-dihydrobenzofuran | Chlorine instead of bromine | Similar but less potent |

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 7-Bromo-2,3-dihydrobenzofuran, and how are cyclization challenges resolved?

- The synthesis often involves multi-step sequences starting from brominated precursors. For example, 4-bromo-2,3-dihydrobenzofuran (structurally analogous to 7-bromo derivatives) is synthesized via borane reduction of 2-bromophenylacetic acid, followed by chlorination and cyclization under basic conditions. Cyclization failures, such as incomplete reactions, are addressed by isolating intermediates (e.g., chloro derivatives) before refluxing in basic media, achieving yields up to 72% .

Q. How are palladium-mediated coupling reactions applied to functionalize this compound?

- Suzuki and Heck couplings using Pd catalysts enable the introduction of aryl, vinyl, or alkyl groups at the brominated position. This method facilitates the creation of 4-substituted derivatives, critical for probing structure-activity relationships in drug discovery .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- NMR spectroscopy (1H/13C) verifies substituent positions and ring saturation. GC-MS and electron ionization mass spectrometry validate molecular weight, while X-ray crystallography resolves stereochemical ambiguities. HPLC monitors enantiomeric excess in chiral syntheses .

Q. What intermediates are pivotal in synthesizing this compound, and how are reaction conditions optimized?

- Key intermediates include phenylethyl alcohol derivatives and chloro precursors. Optimization involves adjusting base strength (e.g., KOH vs. NaOH) and reaction duration during cyclization to minimize byproducts and maximize yield .

Advanced Research Questions

Q. How does bromine substitution at position 7 influence receptor binding compared to other positions (e.g., 4-bromo derivatives)?

- The 7-bromo substituent in dihydrobenzofuran analogues enhances 5-HT2 receptor affinity by 2.4–3.2 kcal/mol compared to 4-bromo derivatives. This effect exceeds predictions based on hydrophobicity, suggesting electronic or steric interactions critical for hallucinogenic activity .

Q. What enantioselective methods enable the construction of 2-aryl-2,3-dihydrobenzofuran scaffolds with bromine substituents?

- Cu/SPDO-catalyzed [3+2] cycloaddition achieves enantioselective synthesis of 2-aryl derivatives. Adapting this method for 7-bromo substrates requires ligand modifications (e.g., bulky chiral ligands) to accommodate steric hindrance from the bromine atom .

Q. How do computational models predict the bioactivity and ADMET properties of this compound derivatives?

- Molecular docking and MD simulations assess binding to fungal/bacterial targets (e.g., mPGES-1). QSAR models correlate bromine's electronegativity with improved target affinity but highlight potential metabolic instability, guiding lead optimization .

Q. Can enzymatic hydrolysis be leveraged for stereoselective modification of brominated dihydrobenzofuran esters?

- Candida antarctica lipase achieves enantioselective hydrolysis of dihydrobenzofuran esters (80–99% ee). Applying this to 7-bromo derivatives requires substrate engineering to accommodate steric effects from the bromine atom .

Q. Notes

- Avoid commercial sources (e.g., benchchem.com ) per reliability guidelines.

- Structural variations (e.g., 4- vs. 7-bromo) necessitate tailored synthetic and analytical approaches.

- Computational tools are indispensable for predicting bioactivity and optimizing brominated derivatives.

Properties

IUPAC Name |

7-bromo-2,3-dihydro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO/c9-7-3-1-2-6-4-5-10-8(6)7/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGOUXHRZQNPOPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00626603 | |

| Record name | 7-Bromo-2,3-dihydro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206347-30-0 | |

| Record name | 7-Bromo-2,3-dihydro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Bromo-2,3-dihydrobenzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.